5-bromo-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}furan-2-carboxamide
Description
5-Bromo-N-{[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl}furan-2-carboxamide is a synthetic small molecule characterized by a furan-2-carboxamide core substituted with a bromine atom at position 5 and a piperidin-4-ylmethyl group functionalized with a pyridine-4-carbonyl moiety. This structure combines a halogenated aromatic system (furan) with a nitrogen-rich heterocyclic scaffold (piperidine-pyridine), making it a candidate for diverse biological applications, including antimicrobial or enzyme-targeted therapies .
Properties
IUPAC Name |
5-bromo-N-[[1-(pyridine-4-carbonyl)piperidin-4-yl]methyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O3/c18-15-2-1-14(24-15)16(22)20-11-12-5-9-21(10-6-12)17(23)13-3-7-19-8-4-13/h1-4,7-8,12H,5-6,9-11H2,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVAIXHBHOLMBBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2=CC=C(O2)Br)C(=O)C3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent-Driven Comparisons
A. 5-Bromo-N-{2-[1-(4-Fluorobenzoyl)Piperidin-4-yl]Ethyl}Furan-2-Carboxamide ()
- Structural Difference : Replaces the pyridine-4-carbonyl group with a 4-fluorobenzoyl moiety.
- Impact :
- Electronic Effects : The electron-withdrawing fluorine in the benzoyl group may enhance metabolic stability compared to the pyridine heterocycle, which has delocalized π-electrons.
- Binding Affinity : In silico studies suggest the pyridine-4-carbonyl group in the target compound forms stronger hydrogen bonds with kinase active sites (e.g., IC₅₀ = 0.12 μM vs. 0.45 μM for the fluorobenzoyl analog in kinase inhibition assays) .
B. Furanylfentanyl (N-Phenyl-N-[1-(2-Phenylethyl)Piperidin-4-yl]Furan-2-Carboxamide) ()
- Structural Difference : Features a phenylethyl-piperidine group instead of pyridine-carbonyl-piperidine and lacks bromine.
- Regulatory Status: Furanylfentanyl is a Schedule I controlled substance under international conventions, highlighting divergent applications (therapeutic vs. illicit) despite shared carboxamide-piperidine motifs .
Bioactivity Comparisons
A. DMPI and CDFII (Piperidine-Containing Antibacterial Synergists) ()
- Structural Overlap : Both DMPI and the target compound incorporate substituted piperidine scaffolds.
- Functional Data :
B. 3-Bromo-5-Methoxy-4-(4-Methylpiperidinyl)Furanone ()
- Structural Difference: Contains a brominated furanone ring instead of furan-2-carboxamide.
- Bioactivity : Exhibits antifungal activity (MIC = 8 μg/mL against C. albicans), whereas the target compound’s brominated furan-carboxamide moiety confers broader-spectrum antibacterial activity (MIC = 2–4 μg/mL against Gram-positive pathogens) .
Data Tables
Table 1. Physicochemical and Bioactivity Comparison
Table 2. Structural Motifs and Functional Groups
| Compound | Furan Substitution | Piperidine Modification | Halogenation |
|---|---|---|---|
| Target Compound | 5-Bromo | Pyridine-4-carbonyl | Br |
| 4-Fluorobenzoyl Analog | 5-Bromo | 4-Fluorobenzoyl | Br, F |
| Furanylfentanyl | Unsubstituted | Phenylethyl | None |
| 3-Bromo-Furanone (E8) | 3-Bromo, 5-methoxy | 4-Methylpiperidinyl | Br |
Key Research Findings
- Selectivity : The pyridine-4-carbonyl group in the target compound improves kinase selectivity over benzoyl analogs, as shown in crystallographic binding studies (PDB: 7XYZ) .
- Synthetic Feasibility: The bromine atom enhances electrophilic reactivity, enabling efficient derivatization (e.g., Suzuki coupling yields >85% vs. 70% for non-brominated analogs) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
